2-Ethyl-2-methylcyclobutan-1-one
Description
Significance of Cyclobutanone (B123998) Scaffolds in Organic Synthesis and Chemical Research
Cyclobutanone scaffolds are valuable intermediates in organic synthesis due to the inherent ring strain of the four-membered ring. This strain can be strategically harnessed to drive various chemical transformations, including ring expansions, ring contractions, and ring-opening reactions, providing access to a wide range of other cyclic and acyclic compounds. nih.gov Their utility extends to the synthesis of natural products and bioactive molecules, where the cyclobutane (B1203170) motif can impart specific conformational constraints and stereochemical arrangements. nih.govacs.org
The synthesis of cyclobutanones can be achieved through several methods, with [2+2] cycloadditions being one of the most prominent. nih.govnih.gov This approach often involves the reaction of an alkene with a ketene (B1206846) or a ketene equivalent. nih.gov Other synthetic strategies include the ring expansion of cyclopropanols and the rearrangement of oxaspiropentanes. nih.govacs.org The versatility of these synthetic routes allows for the preparation of a diverse array of substituted cyclobutanones, which can then be further functionalized. nih.gov For instance, a flow chemistry process has been developed for the synthesis of 2-substituted cyclobutanones via the [2+2] cycloaddition of keteneiminium salts and ethylene (B1197577) gas, demonstrating a method that offers good to excellent yields under mild conditions. rsc.orgresearchgate.net
Structural Characteristics and Stereochemical Considerations for Substituted Cyclobutanones
In substituted cyclobutanones, the stereochemistry at the substituted carbon atoms is a critical aspect. For a 2,2-disubstituted cyclobutanone like 2-Ethyl-2-methylcyclobutan-1-one, the carbon at the 2-position is a quaternary center. In cases of 2,3-disubstituted cyclobutanones, the relative stereochemistry (cis or trans) of the substituents significantly impacts the molecule's properties and reactivity. acs.org
The stereoselective reduction of substituted cyclobutanones has been a subject of detailed investigation. nih.govvub.be Studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, regardless of the size of the hydride reagent. vub.ac.benih.gov This selectivity can be further enhanced by lowering the reaction temperature or using a less polar solvent. vub.ac.benih.gov Computational studies have revealed that torsional strain plays a major role in favoring the anti-facial attack of the hydride, which is consistent with the Felkin-Anh model. nih.gov
Overview of Research Trends in Four-Membered Ring Ketone Systems
Current research in the area of four-membered ring ketone systems, including cyclobutanones, is focused on several key areas. A major trend is the development of new, efficient, and stereoselective methods for their synthesis. nih.gov This includes the use of photocatalysis, organocatalysis, and biocatalysis to achieve enantioselective syntheses of chiral cyclobutanones. nih.gov For example, visible light-mediated [2+2] cycloadditions have emerged as a powerful tool for constructing cyclobutane rings. organic-chemistry.org
Another significant area of research is the application of cyclobutanones as building blocks in the total synthesis of complex natural products and other biologically active molecules. nih.gov The unique conformational properties and reactivity of the cyclobutane ring make it a valuable component in designing molecules with specific biological functions. nih.gov
Furthermore, there is growing interest in the photochemical reactions of cyclobutanones. Photochemical ring-expansions and decarbonylations of cyclobutanones can lead to the formation of other valuable carbocyclic and heterocyclic structures. nih.govcdnsciencepub.comresearchgate.net The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, is another relevant area of study. wikipedia.orgorganic-chemistry.orgrsc.orgscispace.commdpi.com
The exploration of the reactivity of cyclobutanone derivatives under various conditions continues to be a fruitful area of research, leading to the discovery of novel transformations and the development of new synthetic strategies. nih.gov
Data on Cyclobutanone Chemistry
| Research Area | Key Findings | Relevant Citations |
| Synthesis | [2+2] cycloadditions are a primary method for cyclobutanone synthesis. | nih.govnih.gov |
| Flow chemistry provides an efficient route to 2-substituted cyclobutanones. | rsc.orgresearchgate.net | |
| Enantioselective synthesis can be achieved through various catalytic methods. | nih.govacs.orgnih.gov | |
| Stereochemistry | Hydride reduction of 3-substituted cyclobutanones yields predominantly cis-alcohols. | vub.ac.benih.govvub.be |
| Torsional strain influences the stereoselectivity of reductions. | nih.gov | |
| The cyclobutane ring exists in a puckered conformation. | vub.ac.be | |
| Reactivity & Trends | Cyclobutanones are versatile intermediates for ring modification. | nih.gov |
| Photocatalysis is a growing trend in cyclobutane synthesis. | organic-chemistry.org | |
| Photochemical reactions of cyclobutanones lead to diverse products. | nih.govcdnsciencepub.comresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-2-methylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6(7)8/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEOWTVLWOTWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of 2 Ethyl 2 Methylcyclobutan 1 One and Its Derivatives
Strategies for Constructing the Cyclobutanone (B123998) Ring System
The inherent ring strain of cyclobutanones necessitates specialized synthetic approaches for their construction. nih.gov Key methodologies include cycloaddition reactions, ring contractions, transition metal-catalyzed processes, and ketene-based strategies.
Photochemical and Thermal [2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions are among the most utilized methods for synthesizing cyclobutane (B1203170) rings. nih.govnih.gov These reactions involve the union of two doubly bonded systems to form a four-membered ring.
Photochemical [2+2] Cycloadditions: These reactions are typically initiated by the absorption of light, often in the UV range, by one of the alkene components. researchgate.netacs.orglibretexts.org This leads to an excited state that can then react with a ground-state alkene. A common strategy involves the cycloaddition of an enone with an alkene. researchgate.net The use of photosensitizers can facilitate these reactions, allowing for the use of visible light. nih.gov Copper(I) salts, for instance, can catalyze photochemical [2+2] cycloadditions by forming a complex with the olefin, which is then excited by light. nih.govacs.org
Thermal [2+2] Cycloadditions: While symmetry-forbidden as a concerted process for many simple alkenes, thermal [2+2] cycloadditions can be achieved under specific circumstances. fiveable.me These reactions often proceed through a stepwise mechanism involving a diradical intermediate. acs.org A notable example is the cycloaddition of ketenes with alkenes, which readily occurs under thermal conditions. libretexts.org
A comparative overview of selected [2+2] cycloaddition reactions is presented in the table below.
| Reaction Type | Conditions | Reactants | Key Features |
| Photochemical | UV or visible light, optional photosensitizer | Alkene + Alkene (often an enone) | Can form highly substituted cyclobutanes. researchgate.netnih.gov |
| Copper(I)-Catalyzed Photochemical | Visible light, Cu(I) catalyst | Alkenes | Allows for cycloaddition of unactivated alkenes. nih.govacs.org |
| Thermal | Heat | Ketene (B1206846) + Alkene | Generally proceeds with high stereospecificity. libretexts.org |
Ring Contraction Approaches from Larger Cyclic Precursors
The synthesis of cyclobutanones can also be achieved through the contraction of larger, more readily available cyclic systems. nih.govrsc.org This strategy involves the rearrangement of a five-membered or larger ring to form the desired four-membered ring.
One such method involves the stereoselective contraction of pyrrolidines. For instance, treatment of polysubstituted pyrrolidine (B122466) derivatives with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) can lead to the formation of substituted cyclobutanes. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene. Subsequent elimination of nitrogen gas generates a 1,4-biradical that cyclizes to the cyclobutane product. acs.orgchemistryviews.org
Another approach is the oxidative ring contraction of cyclobutene (B1205218) derivatives to yield cyclopropylketones, which can be seen as a related transformation. researchgate.net
Transition Metal-Catalyzed Cyclizations and Carbonylations (e.g., titanacyclobutanes)
Transition metals play a pivotal role in modern organic synthesis, and the construction of cyclobutanones is no exception. nih.govresearchgate.net These methods often offer high efficiency and control over the reaction.
Palladium-catalyzed cyclization coupling reactions have been developed to synthesize complex cyclobutane-containing structures. For example, the reaction of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones can produce benzofuran-3-cyclobutylidenes. acs.org
While not leading directly to 2-ethyl-2-methylcyclobutan-1-one, the formation and reaction of metallacyclobutanes, such as titanacyclobutanes, represent a fundamental strategy in transition metal-catalyzed four-membered ring synthesis. These intermediates can undergo various transformations to yield functionalized cyclobutanes.
Ketene-Based Methodologies (e.g., keteniminium-enamine processes)
Ketenes and their derivatives are highly reactive intermediates that are exceptionally useful for the synthesis of cyclobutanones through [2+2] cycloaddition reactions. libretexts.orgwikipedia.orgharvard.edu Ketenes are typically generated in situ from acyl chlorides and a non-nucleophilic base. libretexts.org
A powerful variation of this chemistry involves the use of keteniminium salts. These electrophilic species can be generated from amides and react with alkenes in a [2+2] cycloaddition to form aminocyclobutanones. nih.gov This process, often referred to as a keteniminium-enamine cycloaddition when an enamine is the alkene partner, provides a reliable route to substituted cyclobutanones. nih.gov Recently, a thermal [2+2] cycloaddition between vinyl boronates and in situ-generated keteniminium salts has been developed to produce borylated cyclobutanes. rsc.org The reaction of a 2-haloacyl halide with an ethylenically unsaturated compound in the presence of zinc or tin also proceeds via an in situ generated ketene to form cyclobutanones. google.com
Stereoselective and Enantioselective Synthesis of Substituted Cyclobutanones
The synthesis of specific stereoisomers of substituted cyclobutanones is of great importance, particularly for applications in medicinal chemistry and natural product synthesis.
Asymmetric [2+2] Cycloadditions
Achieving enantioselectivity in [2+2] cycloadditions is a key focus of modern synthetic chemistry. rsc.orgnih.gov This can be accomplished through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reactants.
Chiral Lewis acids have been employed to catalyze asymmetric [2+2] cycloadditions. For example, chiral titanium reagents have been shown to catalyze the cycloaddition of certain alkenes with high enantioselectivity. acs.org Similarly, a magnesium(II)/N,N'-dioxide complex has been used as a catalyst for the asymmetric [2+2] cycloaddition of N-allenamides to afford polysubstituted methylenecyclobutanes in good yields and high enantioselectivities. rsc.org
Organocatalysis has also emerged as a powerful tool for enantioselective [2+2] cycloadditions. For instance, dienamine catalysis, in combination with H-bonding activation, has been used to carry out formal enantioselective organocatalyzed [2+2] cycloaddition reactions. nih.gov Chiral Brønsted acids have also been utilized to catalyze intermolecular asymmetric [2+2] cycloadditions. nih.gov
The following table summarizes selected asymmetric [2+2] cycloaddition methodologies.
| Catalyst/Method | Reactants | Product Type | Enantioselectivity (ee) |
| Chiral Titanium Reagent | Alkenes | Substituted Cyclobutanes | High |
| MgII/N,N′-dioxide complex | N-allenamides + Alkenes | Polysubstituted Methylenecyclobutanes | Up to 96% rsc.org |
| Dienamine Catalysis | Enals + Alkenes | Substituted Cyclobutanes | Good to Excellent |
| Chiral Brønsted Acid | Alkenes | Substituted Cyclobutanes | High |
| Gold(I)/Chiral Phosphoramidite | 3-Styrylindoles + N-Allenamides | Substituted Cyclobutanes | High researchgate.net |
Chiral Auxiliary and Organocatalytic Approaches
Achieving enantioselective synthesis of α-quaternary cyclobutanones is a significant synthetic challenge. Chiral auxiliaries and organocatalysis represent two powerful strategies to control the stereochemical outcome of reactions. wikipedia.orgnih.gov
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary is attached to the substrate, influences the stereochemistry of the key bond-forming reaction, and is then removed. numberanalytics.com For the synthesis of compounds like this compound, a chiral auxiliary, such as an oxazolidinone or a camphorsultam, could be appended to a cyclobutanone precursor to direct the stereoselective alkylation at the α-position. wikipedia.orgscielo.org.mx For instance, an enolate derived from a cyclobutanone bearing a chiral auxiliary can exhibit high facial selectivity towards incoming electrophiles (e.g., ethyl iodide or methyl iodide), leading to an enantioenriched product after the auxiliary's removal. numberanalytics.com
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary, metal-free approach. nih.govresearchgate.net For cyclic ketones, chiral primary or secondary amines are often used as catalysts. rsc.orgacs.org These amines react with the ketone to form a transient chiral enamine or iminium ion. acs.orgrsc.org This activation allows for highly enantioselective α-functionalization reactions. rsc.org For example, a chiral primary amine derived from a Cinchona alkaloid can catalyze the asymmetric alkylation of a cyclic ketone with an alkyl halide, proceeding through a photo-excited electron donor-acceptor complex. rsc.org While direct organocatalytic synthesis of this compound is not explicitly detailed, the principles established with other cyclic ketones are applicable. rsc.orgacs.orgrsc.org
Table 1: Examples of Organocatalytic Approaches for Asymmetric Alkylation of Cyclic Ketones
| Catalyst | Substrate | Alkylating Agent | Enantiomeric Excess (ee) | Reference |
| Cinchona-based primary amine | Cyclohexanone | Alkyl bromides | High | rsc.org |
| Proline derivatives | 3-Substituted cyclobutanones | Nitrosobenzene | Not specified | nih.gov |
| Primary amines from amino acids | Cyclobutanone | Aromatic aldehydes (Aldol) | High (up to 99% d.r.) | nih.gov |
Control of Diastereoselectivity in Alkylation and Functionalization Reactions
When constructing a molecule with multiple stereocenters, such as derivatives of this compound, controlling the relative stereochemistry (diastereoselectivity) is paramount. The planar, strained nature of the cyclobutanone ring influences the facial selectivity of nucleophilic additions and alkylations. vub.ac.be
In the alkylation of a pre-existing 2-substituted cyclobutanone (e.g., 2-methylcyclobutanone) to introduce the second group (an ethyl group), the incoming electrophile will preferentially approach from the face opposite to the existing substituent to minimize steric hindrance. This generally leads to the formation of a trans product. However, the diastereomeric ratio can be influenced by several factors including the nature of the base, the solvent, and the reaction temperature. vub.ac.bebeilstein-journals.org
Modern catalytic systems have been developed to exert precise control over diastereoselectivity. For instance, transition metal catalysis, often employing palladium or rhodium complexes with chiral ligands, can generate enolates under mild conditions and control the trajectory of the subsequent alkylation. nih.govnih.govacs.org A notable study demonstrated the first transition metal-catalyzed enantioselective α-alkylation of cyclobutanones using a palladium catalyst with an electron-deficient PHOX-type ligand, affording α-quaternary cyclobutanones with high enantioselectivity. nih.gov Similarly, multicomponent processes have been devised where bicyclobutane precursors undergo a sequence of reactions, including homoconjugate addition, to create densely functionalized cyclobutanes with high diastereoselectivity. nih.gov
Table 2: Factors Influencing Diastereoselectivity in Ketone Alkylation
| Factor | Effect | Rationale |
| Steric Hindrance | The incoming group adds to the less hindered face of the enolate. | Minimizes non-bonding interactions between substituents. |
| Catalyst/Ligand | Chiral ligands create a biased chiral environment around the reaction center. nih.gov | Directs the approach of the electrophile to one face of the enolate. |
| Solvent Polarity | Can influence the aggregation state and reactivity of the enolate. vub.ac.be | Affects the tightness of the ion pair between the enolate and counter-ion. |
| Temperature | Lower temperatures generally increase selectivity. | Enhances the energetic difference between diastereomeric transition states. |
Regioselective Functionalization for 2-Ethyl-2-methyl Substitution
The synthesis of this compound from an unsubstituted cyclobutanone requires the sequential and regioselective introduction of both an ethyl and a methyl group at the same α-carbon (a geminal alkylation). acs.org The standard approach involves a two-step alkylation process.
First, cyclobutanone is deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a regiodefined enolate. This enolate is then treated with a primary alkyl halide, for example, methyl iodide, to yield 2-methylcyclobutanone. A second, distinct deprotonation-alkylation sequence is then performed on 2-methylcyclobutanone. Deprotonation will now generate a trisubstituted enolate, which is subsequently quenched with a different alkylating agent, such as ethyl iodide, to install the ethyl group and form the desired α,α-disubstituted product. chemicalbook.com The order of addition of the alkyl groups can be reversed.
A key challenge is preventing over-alkylation or competing reactions at the other α-position (α'). The choice of a strong, non-nucleophilic base like LDA at low temperatures helps ensure that deprotonation is rapid and complete, leading to a single, well-defined enolate and minimizing side reactions. chemicalbook.com
More advanced strategies for regioselective functionalization are emerging. These include C-H functionalization logic, where a directing group is used to guide a catalyst to a specific C-H bond for activation and subsequent arylation or alkylation. acs.org While typically applied to sp² C-H bonds, methods for sp³ C-H functionalization are advancing and could provide future pathways to substituted cyclobutanes. acs.org
Isolation and Purification Techniques for Cyclobutanone Products
Following synthesis, the isolation and purification of the target cyclobutanone from the reaction mixture, which may contain unreacted starting materials, byproducts, and catalysts, is a critical step. A combination of techniques is typically employed to achieve high purity. nih.gov
Extraction: The first step in a typical workup involves quenching the reaction and performing a liquid-liquid extraction. The crude reaction mixture is partitioned between an organic solvent (like diethyl ether or ethyl acetate) and an aqueous phase. The desired ketone product, being largely nonpolar, preferentially dissolves in the organic layer, which is then separated, dried, and concentrated. orgsyn.org
Distillation: For volatile and thermally stable ketones like many cyclobutanone derivatives, fractional distillation is a highly effective purification method. google.com By carefully controlling the temperature and pressure (often under vacuum to lower the boiling point and prevent decomposition), components with different boiling points can be separated. google.comresearchgate.net A patent for the purification of cyclobutanone itself describes a multi-step distillation process capable of achieving purity greater than 99%. google.com
Chromatography: When distillation is not suitable, particularly for less volatile or thermally sensitive compounds, column chromatography is the method of choice. researchgate.net The crude product is passed through a stationary phase (most commonly silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture). Separation occurs based on the differential adsorption of the components to the stationary phase.
Chemical Purification: In some cases, specific impurities like aldehydes can be difficult to remove. A bisulfite extraction protocol can be used to selectively remove reactive ketones and aldehydes. nih.govjove.com The crude mixture is treated with a saturated sodium bisulfite solution, which reacts with the ketone to form a charged adduct. This adduct is soluble in the aqueous layer and can be separated from other organic components. The ketone can then be regenerated from the adduct by treatment with a base. nih.govjove.com
Table 3: Common Purification Techniques for Cyclobutanone Products
| Technique | Principle | Application | Reference |
| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. | Initial workup to separate the product from aqueous-soluble impurities. | orgsyn.org |
| Fractional Distillation | Separation based on differences in boiling points. | Purification of volatile, thermally stable ketones. | google.comgoogle.com |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Purification of non-volatile or thermally sensitive compounds; separation of isomers. | researchgate.net |
| Bisulfite Extraction | Reversible formation of a water-soluble adduct with bisulfite. | Selective removal of reactive ketones and aldehydes from mixtures. | nih.govjove.com |
Sophisticated Spectroscopic and Analytical Characterization Techniques for 2 Ethyl 2 Methylcyclobutan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Cyclobutanones
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 2-Ethyl-2-methylcyclobutan-1-one.
¹H and ¹³C NMR spectroscopy are instrumental in identifying the chemical environments of the hydrogen and carbon atoms within the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the ethyl and methyl protons, as well as the protons on the cyclobutane (B1203170) ring. The chemical shifts of the ring protons are particularly informative about their proximity to the electron-withdrawing carbonyl group and the alkyl substituents. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts for each unique carbon atom, including the carbonyl carbon, the quaternary carbon bearing the ethyl and methyl groups, and the other ring carbons. The specific chemical shifts help in confirming the presence and connectivity of the ethyl and methyl groups at the C2 position.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra of substituted cyclobutanones. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the protons of the ethyl group and between the adjacent protons on the cyclobutane ring, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the direct assignment of each proton signal to its attached carbon atom, simplifying the interpretation of both ¹H and ¹³C spectra. github.io
The coupling constants (J-values) between protons provide valuable information about the geometry of the cyclobutane ring. researchgate.net
Geminal Coupling (²J): The coupling between two protons on the same carbon atom is sensitive to the H-C-H bond angle. researchgate.netyoutube.com
Vicinal Coupling (³J): The coupling between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus relationship. miamioh.edu Analyzing the vicinal coupling constants of the cyclobutane ring protons can help determine the relative stereochemistry of the substituents, although the flexibility of the four-membered ring can sometimes complicate this analysis. researchgate.netorganicchemistrydata.org
Infrared (IR) and Raman Spectroscopy for Carbonyl Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. dtic.milnih.gov
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). pg.edu.plspectroscopyonline.com For cyclobutanones, this peak typically appears at a higher frequency (around 1780-1800 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹). pg.edu.pl This shift is due to the increased ring strain in the four-membered ring, which leads to a stronger and shorter C=O bond. Raman spectroscopy provides complementary information and is also sensitive to the carbonyl stretch. dtic.mil
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. chemguide.co.uk
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edulibretexts.org In this case, cleavage could result in the loss of an ethyl radical or a methyl radical, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the presence and location of the alkyl substituents on the cyclobutane ring. youtube.com
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govdigitellinc.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring. nih.govmdpi.com This technique would unequivocally confirm the connectivity and stereochemistry of the ethyl and methyl substituents. However, obtaining a single crystal suitable for X-ray analysis can be a significant challenge.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical elucidation of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light, providing unique spectral signatures that are exquisitely sensitive to the three-dimensional arrangement of atoms. For a chiral ketone like this compound, which possesses a stereogenic center at the C2 position, these techniques would be paramount in assigning its absolute configuration as either (R) or (S).
Electronic Circular Dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. An ECD spectrum typically displays positive or negative peaks, known as Cotton effects, which correspond to the electronic transitions of the molecule's chromophores. In this compound, the carbonyl group (C=O) acts as the primary chromophore. The n → π* electronic transition of the carbonyl group, which is electronically forbidden but magnetically allowed, typically gives rise to a weak absorption in the ultraviolet (UV) spectrum around 280-300 nm. However, in a chiral environment, this transition becomes ECD active and produces a distinct Cotton effect. The sign and intensity of this Cotton effect are directly related to the stereochemistry of the molecule.
Optical Rotatory Dispersion, a complementary technique, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve in regions where the molecule does not absorb light and exhibits a Cotton effect curve (a peak and a trough) in the vicinity of an absorption band. The sign of the Cotton effect in ORD is also indicative of the absolute configuration.
A comprehensive search of the scientific literature reveals a notable absence of specific experimental or theoretical chiroptical data for this compound. While the principles of ECD and ORD are well-established for chiral ketones, no published studies appear to have reported the ECD or ORD spectra for this particular compound.
In the absence of experimental data, the absolute configuration of this compound would typically be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum-chemical calculations. This involves:
Computational modeling of both the (R) and (S) enantiomers.
Calculation of the theoretical ECD spectra for each enantiomer.
Comparison of the calculated spectra with the experimental spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration.
While direct data is unavailable for the target molecule, the synthesis and an optical rotation value have been reported for a structurally related chiral cyclobutanone (B123998), (S)-2-Hydroxymethyl-2-methylcyclobutanone. This compound, which also possesses a quaternary stereocenter, was reported to have a specific rotation of [α]D²³ -12.81° (c 1.03, CHCl₃) . This indicates that it is optically active, and its chiroptical properties could, in principle, be used for stereochemical analysis.
Should experimental ECD and ORD data for this compound become available, it would be presented in a format similar to the hypothetical data tables below.
Hypothetical Electronic Circular Dichroism Data
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
| (R)-2-ethyl-2-methylcyclobutan-1-one | ~290 | Positive |
| (S)-2-ethyl-2-methylcyclobutan-1-one | ~290 | Negative |
Hypothetical Optical Rotatory Dispersion Data
| Enantiomer | Feature | Wavelength (nm) | Specific Rotation (°) |
| (R)-2-ethyl-2-methylcyclobutan-1-one | Peak | >290 | Positive |
| Trough | <290 | Negative | |
| (S)-2-ethyl-2-methylcyclobutan-1-one | Trough | >290 | Negative |
| Peak | <290 | Positive |
These tables illustrate the expected mirror-image relationship between the ECD and ORD spectra of the two enantiomers. The determination of which enantiomer corresponds to which spectral data would rely on high-level computational analysis or chemical correlation to a standard of known absolute configuration.
Computational and Theoretical Studies on the Structure and Reactivity of 2 Ethyl 2 Methylcyclobutan 1 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Ethyl-2-methylcyclobutan-1-one at the atomic level. These calculations can predict its geometry, conformational preferences, and electronic behavior with a high degree of accuracy.
The geometry of this compound can be optimized using various quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations. nih.gov DFT methods, such as B3LYP and M06-2X, are often employed for their balance of computational cost and accuracy. acs.orgresearchgate.net Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for comparison. These methods, paired with basis sets like 6-31G(d) or larger, are used to locate the minimum energy structure of the molecule, providing data on bond lengths, bond angles, and dihedral angles. aimspress.com
Table 1: Calculated Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d)) This table presents a hypothetical but plausible set of optimized geometrical parameters for this compound, based on known values for similar cyclobutane (B1203170) derivatives.
| Parameter | Value |
|---|---|
| C1=O Bond Length | 1.21 Å |
| C1-C2 Bond Length | 1.54 Å |
| C2-C3 Bond Length | 1.56 Å |
| C3-C4 Bond Length | 1.55 Å |
| C4-C1 Bond Length | 1.53 Å |
| C2-C(ethyl) Bond Length | 1.54 Å |
| C2-C(methyl) Bond Length | 1.53 Å |
| O=C1-C2 Bond Angle | 134.0° |
| C1-C2-C3 Bond Angle | 88.5° |
| C2-C3-C4 Bond Angle | 89.0° |
| C3-C4-C1 Bond Angle | 88.7° |
| C4-C1-C2 Bond Angle | 93.8° |
| C1-C2-C3-C4 Dihedral Angle | -25.5° (puckered) |
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. youtube.comlibretexts.org For this compound, the puckering of the four-membered ring and the rotation of the ethyl and methyl groups lead to several possible conformers. Computational studies can map the potential energy surface to identify the most stable conformations and the energy barriers between them. nih.gov The puckering of the cyclobutane ring is a dynamic process, and understanding these dynamics is crucial for predicting the molecule's reactivity.
Table 2: Relative Energies of Plausible Conformers of this compound This table illustrates a hypothetical conformational analysis, showing the relative energies of different puckered and substituent orientations.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Axial-Ethyl, Equatorial-Methyl | 1.2 |
| 2 | Equatorial-Ethyl, Axial-Methyl | 0.8 |
| 3 | Equatorial-Ethyl, Equatorial-Methyl (most stable) | 0.0 |
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. dergipark.org.tryoutube.com For this compound, the HOMO is typically localized on the carbonyl oxygen's lone pair electrons, while the LUMO is the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. aimspress.com A smaller gap suggests higher reactivity. researchgate.net The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Table 3: Calculated Electronic Properties of this compound This table provides hypothetical but representative values for the electronic properties of the title compound.
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.9 D |
Theoretical Investigations of Cyclobutanone (B123998) Reaction Mechanisms
Theoretical calculations are instrumental in elucidating the complex reaction mechanisms available to cyclobutanones, including ring expansion and ring-opening pathways.
This compound can undergo various reactions, often initiated by heat or light. Photochemical excitation can lead to a Norrish Type I reaction, which involves the cleavage of the C1-C2 or C1-C4 bond to form a biradical intermediate. wikipedia.org This biradical can then undergo several transformations, including decarbonylation to form an alkene, or ring closure to form an oxacarbene, which can then rearrange. Ring expansion reactions can also occur, for example, through reaction with diazomethane (B1218177) or other reagents, leading to the formation of a cyclopentanone (B42830) derivative. ugent.beacs.org
Computational methods allow for the location of transition state structures, which are the highest energy points along a reaction coordinate. By calculating the energy of the transition state relative to the reactants, the activation energy for a given reaction can be determined. This information is crucial for understanding the feasibility and rate of different reaction pathways. For instance, the activation barriers for the different steps in the Norrish Type I cleavage and subsequent rearrangements of this compound can be calculated to predict the major products of its photolysis. aip.org
Table 4: Calculated Activation Energies for Hypothetical Reactions of this compound This table presents plausible activation energies for key reaction steps, based on literature values for similar cyclobutanone reactions.
| Reaction Pathway | Activation Energy (kcal/mol) |
|---|---|
| Norrish Type I Cleavage (C1-C2) | 15.5 |
| Decarbonylation of Biradical | 5.2 |
| Ring Expansion with Diazomethane | 12.8 |
Solvent Effects and Catalysis in Cyclobutanone Transformations
Computational studies are instrumental in elucidating the intricate roles that solvents and catalysts play in the chemical transformations of cyclic ketones like this compound. The choice of solvent can significantly alter reaction rates and selectivity in multi-phase heterogeneous catalysis by influencing mass transfer rates, reaction mechanisms, and adsorption properties. qub.ac.uk For instance, in the hydrogenation of ketones, a combination of reaction rate data, physical property measurements, and molecular simulations helps to understand complex rate behaviors observed in mixed solvents. qub.ac.uk
The influence of a solvent is often tied to its properties, such as polarity and its ability to form hydrogen bonds. researchgate.net A critical review of the hydrogenation of carbonyl compounds, including ketones, highlights that solvents ranging from non-polar to strongly basic can drastically influence the product composition. novapublishers.com In the oxidation of aldehydes, protic solvents with strong intermolecular forces can limit the reaction, yet can also be optimized to achieve high product yields. researchgate.net Computational models, such as those employing Density Functional Theory (DFT), can be used to study the interactions between reactants, intermediates, and solvent molecules. researchgate.netdergipark.org.tr These models can explain, for example, why certain solvents favor the formation of one product over another by stabilizing the transition states leading to that product. researchgate.net
Catalysis in cyclobutanone synthesis and transformation is also a key area of computational investigation. For example, cobalt-based catalysts have been developed for the enantioselective construction of cyclobutanone scaffolds through hydroacylation. nih.gov Computational modeling of the catalytic cycle suggests a mechanism involving the oxidative addition of an aldehyde C-H bond to a Co(0) catalyst, followed by olefin insertion into the metal-hydride bond to form a five-membered metallacycle, and subsequent reductive elimination to construct the strained four-membered ring. nih.gov Functional group compatibility tests, which can be rationalized through computational analysis, show that such catalytic transformations can proceed smoothly in the presence of various additives, including polar protic groups and other carbonyl-containing functional groups. nih.gov
| Solvent Property | General Effect on Reactivity/Selectivity | Computational Investigation Method |
|---|---|---|
| Polarity | Influences solubility of reactants and can stabilize charged intermediates or transition states. | Polarized Continuum Model (PCM) within DFT calculations. dergipark.org.tr |
| Protic vs. Aprotic | Protic solvents can hydrogen-bond with carbonyl oxygen, affecting electrophilicity and reaction pathways. researchgate.net | Explicit solvent models or microsolvation approaches in quantum chemical calculations. |
| Basicity | Strongly basic solvents can alter catalyst performance and product composition in hydrogenation reactions. novapublishers.com | Modeling of acid-base interactions between solvent and catalyst/substrate. |
| Viscosity/Mass Transfer | Affects diffusion of reactants to the catalyst surface in heterogeneous systems. qub.ac.uk | Combination of kinetic data with fluid dynamics simulations. |
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules like this compound. These methods allow for the calculation of various spectroscopic parameters, which can then be compared with experimental data to confirm structures, understand electronic transitions, and analyze bonding characteristics. aip.org
One of the most common applications is the prediction of vibrational spectra (infrared and Raman). Frequency calculations using DFT methods can predict the vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. This is crucial for identifying functional groups and confirming the molecular structure.
For electronically excited states, time-dependent density functional theory (TD-DFT) is a widely used method. aip.org For instance, the vibrationally resolved absorption spectrum of cyclobutanone has been calculated to understand its photochemistry. aip.org Such calculations can predict the energies of electronic transitions, such as the n → π* and Rydberg transitions, which are characteristic of ketones. These predictions are vital for interpreting UV-Vis spectra and understanding the initial steps of photochemical reactions. aip.org The accuracy of these predictions often depends on the chosen functional and basis set, and computational results are frequently benchmarked against experimental data or higher-level calculations to ensure their reliability. aip.org
Mapped electric potential (MEP) diagrams can also be generated computationally to illustrate the reactive sites of a molecule, indicating electrophilic or nucleophilic regions, which complements spectroscopic analysis by providing insight into intermolecular interactions. dergipark.org.tr
| Spectroscopic Technique | Predicted Parameters | Common Computational Method | Insight Gained |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT Frequency Calculations | Functional group identification, structural confirmation. |
| UV-Visible Spectroscopy | Electronic transition energies, oscillator strengths | Time-Dependent DFT (TD-DFT), XMS-CASPT2 | Understanding of electronic structure and photochemical potential. aip.org |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts, coupling constants | GIAO-DFT | Assignment of atomic connectivity and stereochemistry. |
Non-Adiabatic Dynamics Simulations for Photochemical Pathways
The study of photochemical reactions, where molecules absorb light and undergo chemical changes, presents a significant challenge for theoretical chemistry because it requires the simultaneous description of coupled electron and nuclear motion. cecam.orgaip.org For molecules like this compound, non-adiabatic dynamics simulations are essential for modeling the ultrafast processes that occur after photoexcitation. aip.org These simulations can "watch" a molecular movie of the reaction, providing a level of detail often inaccessible to experiments alone. cecam.org
A significant body of research has focused on the photochemistry of the parent compound, cyclobutanone, often as part of a "prediction challenge" to test the predictive power of computational methods against future experimental results. cecam.orgarxiv.org Upon excitation with UV light (e.g., at 200 nm), cyclobutanone is promoted to an electronically excited state (the n-3s Rydberg S2 state). aip.orgarxiv.org Non-adiabatic dynamics simulations, such as trajectory surface hopping (TSH), are then used to model the subsequent relaxation and dissociation pathways. aip.orgaip.org
These simulations have revealed several key photochemical pathways for cyclobutanone: nih.govnih.gov
C3 Pathway: Ring-opening leading to the formation of carbon monoxide (CO) and cyclopropane (B1198618) or propene. nih.govarxiv.org
C2 Pathway: Dissociation into ketene (B1206846) and ethene. nih.govarxiv.org
Different computational methods can yield varying predictions for the outcomes of these dynamics. For example, methods like extended multi-state complete active space with second-order perturbation theory (XMS-CASPT2) have been used to predict the ratio of C3 to C2 products and the timescales for these processes. aip.orgnih.gov One study using XMS-CASPT2 predicted a C3:C2 product ratio of about 1:1, with the majority of molecules relaxing to the ground state within 700-800 fs. nih.govarxiv.org Another simulation predicted the main photoproducts after 2 ps to be CO + cyclopropane (50%), CO + propene (10%), and ethene + ketene (34%). nih.gov The goal of these simulations is often to predict experimental observables, such as time-resolved megaelectronvolt ultrafast electron diffraction (MeV-UED) signals, which provide direct structural information about the reacting molecule over time. aip.orgarxiv.org
The complexity and computational cost of these simulations are significant, and the choice of electronic structure method can radically alter the predicted outcomes, such as the lifetime of the excited state and the dominant reaction channel. aip.orgarxiv.org This highlights the ongoing development and challenge in the field of computational photochemistry. aip.orgcecam.org
| Computational Method | Predicted S2 Lifetime | Major Predicted Products | Product Ratio (C3:C2) | Reference |
|---|---|---|---|---|
| TSH with XMS-CASPT2 | ~700-800 fs to ground state | CO + cyclopropane/propene (C3), ketene + ethene (C2) | ~1:1 to 1.2:1 | arxiv.org, nih.gov |
| (NA+BO)MD with XMS-CASPT2/MP2 | Not specified | CO+cyclopropane (50%), CO+propene (10%), ketene+ethene (34%) | ~60:34 | nih.gov |
| DC-FSSH with MCSCF | Slow S2 deactivation (10 ps) | CO elimination (C3) dominates | C3 > C2 | arxiv.org |
| DC-FSSH with other methods (e.g., TDDFT) | 10-250 times shorter than MCSCF | Ethene formation (C2) dominates | C2 > C3 | arxiv.org |
Chemical Reactivity and Transformation Pathways of 2 Ethyl 2 Methylcyclobutan 1 One
Ring-Opening Reactions of the Cyclobutanone (B123998) Core
The cleavage of the C-C bonds within the cyclobutanone ring is a fundamental transformation pathway. The presence of substituents at the α-position, such as the ethyl and methyl groups in 2-ethyl-2-methylcyclobutan-1-one, influences the regioselectivity and mechanism of these ring-opening reactions.
While specific studies on the thermal and photochemical behavior of this compound are not extensively detailed in the provided results, the general principles for α,α-disubstituted cyclobutanones can be applied.
Thermal Ring Cleavage: Upon heating, cyclobutanones can undergo ring cleavage. For instance, heating a cyclobutanolate in the presence of a rhodium(I) catalyst can lead to a ring-opening product, suggesting that while heat provides the energy, a catalyst is often essential for the reaction to proceed efficiently. acs.org It has been noted that without a catalyst, heating a cyclobutanolate may result in no reaction, underscoring the catalyst's role in facilitating C-C bond cleavage over simple thermal decomposition. acs.org In some cases, thermal conditions alone can generate highly reactive vinyl ketene (B1206846) intermediates from cyclobutenones, though this may not be the primary pathway if a catalyst is present. rsc.org
Photochemical Ring Cleavage: Photochemical reactions, such as the Norrish Type I reaction, are characteristic of ketones. For cyclobutanones, this process involves the absorption of light, leading to the formation of a diradical intermediate by cleavage of the C1-C2 bond. This diradical can then undergo further reactions, including fragmentation to an alkene and a ketene, or decarbonylation followed by the formation of cyclopropane (B1198618) derivatives. The specific products would depend on the subsequent stabilization pathways of the radical intermediates.
The carbonyl group in this compound can be activated by acids or attacked by bases, leading to ring-opening.
Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen is protonated, which activates the ring. fiveable.melibretexts.orgmasterorganicchemistry.com This is followed by nucleophilic attack. For strained rings like epoxides, which share the feature of ring strain with cyclobutanones, acid catalysis facilitates ring opening by creating a good leaving group and promoting attack at the more substituted carbon due to the development of positive charge. libretexts.orgmasterorganicchemistry.com A similar principle can be applied to cyclobutanones, where protonation weakens the ring bonds, making them more susceptible to cleavage by a nucleophile. Quantum chemical analyses on model epoxides show that under acidic conditions, the regioselectivity is controlled by activation strain, where protonation predistorts the substrate, favoring attack at the more hindered side. researchgate.net
Base-Catalyzed Ring Opening: Strong bases can induce ring opening through different mechanisms. The reaction of a cyclobutanol (B46151) with aqueous base can lead to rearrangement and the formation of a linear ketone, such as 1,4-diphenylbutan-1-one from 1,2-diphenylcyclobutanol. rsc.org For cyclobutanones, a base can attack the carbonyl carbon, forming a tetrahedral intermediate. The high ring strain can then facilitate the cleavage of a C-C bond. libretexts.org This process is analogous to the base-catalyzed opening of epoxides, which proceeds via an SN2 mechanism where the nucleophile attacks the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.compressbooks.pub The significant ring strain of approximately 13 kcal/mol in epoxides is a major driving force for the reaction, a factor that is also present in cyclobutanones. libretexts.orgmasterorganicchemistry.com
Transition metals are highly effective at promoting the cleavage of the C-C bonds in cyclobutanones due to the release of ring strain. acs.orgelsevierpure.comnih.gov
Rhodium(I) complexes, for example, can catalyze the reaction of cyclobutanones with arylboronic acids. acs.orgnih.gov The mechanism involves the addition of an arylrhodium(I) species to the carbonyl group, forming a rhodium(I) cyclobutanolate. acs.org This intermediate then undergoes ring-opening via β-carbon elimination, driven by the release of the four-membered ring's strain. acs.org The process continues through a β-hydride elimination/re-addition sequence to yield a rhodium enolate, which upon protonolysis, gives the final butyrophenone (B1668137) derivative. acs.org
Nickel catalysts have also been employed for the C-C σ-bond activation of cyclobutanones. nih.gov A notable application is the Ni-catalyzed carboxylative tandem reaction where the cyclobutanone ring is activated and subsequently trapped by carbon dioxide, yielding valuable carboxylic acids. nih.gov
A dual-activation strategy using both rhodium and a Lewis acid like zinc has been developed for the cycloaddition of yne-vinylcyclobutanones. pku.edu.cn In this system, the Lewis acid coordinates to the carbonyl group, assisting the rhodium-catalyzed C-C bond cleavage, which is the rate-determining step. pku.edu.cn
| Catalyst System | Reactant(s) | Product Type | Ref. |
| Rh(I) complex | Cyclobutanone, Arylboronic acid | Butyrophenone derivative | acs.org, nih.gov |
| Ni-catalyst, AlCl₃ | Benzocyclobutanone, CO₂ | 3-Indanone-1-acetic acid | nih.gov |
| Rh and Zn co-catalyst | Yne-vinylcyclobutanone | Bicyclic cycloadduct | pku.edu.cn |
Ring Expansion Reactions to Larger Cyclic Ketones
The transformation of the four-membered ring of this compound into larger, less-strained five- or six-membered rings is a synthetically valuable process.
Ring expansion of cyclobutanones can be initiated by various reagents. One of the classic methods for one-carbon homologation of cyclic ketones is the reaction with diazoalkanes. rsc.org This reaction is believed to proceed through a nucleophilic attack of the diazomethane (B1218177) on the carbonyl carbon, followed by rearrangement and expulsion of nitrogen gas to yield a cyclopentanone (B42830).
While not a direct ring expansion of the ketone, rhodium-catalyzed reactions of cyclobutenones can lead to ring-expanded products like cyclopentenones and 1-indanones. rsc.orgrsc.org The proposed mechanism involves the insertion of rhodium into a C-C bond of the cyclobutenone, followed by β-hydrogen elimination, olefin insertion, and reductive elimination. rsc.orgrsc.org This process is atom-economical as it does not require additional reagents for the expansion itself. rsc.org
Free radical reactions provide a powerful method for the ring expansion of cyclobutanones. benthamscience.comresearchgate.net These reactions typically rely on the selective β-scission of an alkoxy radical. benthamscience.comresearchgate.net This radical is generated by the cyclization of a carbon-centered radical onto the carbonyl group of the cyclobutanone. benthamscience.comresearchgate.net
For example, radical-promoted expansions can be used to construct larger rings, including seven- and eight-membered rings, as well as spiro-annulated systems. benthamscience.com Another approach involves the copper-catalyzed intramolecular ring-opening and reconstruction of cyclobutanone oxime esters, which proceeds via selective C-C bond cleavage to form dihydronaphthalene-2-carbonitriles. rsc.org This radical-induced process operates under mild conditions and avoids the use of toxic cyanide salts. rsc.org
The regioselectivity of the radical-induced cleavage can be influenced by substituents on the ring. The formation of an alkoxy radical can drive the regioselective cleavage of the ring on the more substituted side before further reaction, such as the insertion of molecular oxygen. nih.gov
| Reaction Type | Key Intermediate | Resulting Structure | Ref. |
| Free Radical Cyclization/Fragmentation | Alkoxy radical | Fused or spiro medium/large rings | benthamscience.com, researchgate.net |
| Copper-Catalyzed Radical Reconstruction | Iminyl radical | Dihydronaphthalene-carbonitriles | rsc.org |
| Cobalt-Catalyzed Oxidative Expansion | Alkoxy radical | 1,2-Dioxanols | nih.gov |
Nitrogen Insertion and Other Heteroatom-Mediated Rearrangements
Ring expansion reactions of cyclobutanones through the insertion of a nitrogen atom offer a powerful strategy for the synthesis of five-membered nitrogen-containing heterocycles, such as γ-lactams. These transformations are often driven by the release of ring strain inherent in the cyclobutane (B1203170) ring.
One of the most well-known nitrogen insertion reactions is the Beckmann rearrangement . wikipedia.orgmasterorganicchemistry.com This reaction involves the treatment of an oxime, derived from the ketone, with an acid catalyst. The rearrangement proceeds via the migration of the group anti-periplanar to the leaving group on the nitrogen atom. In the case of this compound oxime, two regioisomeric lactams can potentially be formed, depending on which alkyl group migrates. The migratory aptitude of the alkyl groups and the stereochemistry of the oxime intermediate are crucial factors in determining the product distribution. The reaction is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or tosyl chloride. wikipedia.org
Another significant nitrogen insertion method is the Schmidt reaction , which involves reacting the ketone with hydrazoic acid (HN₃) in the presence of a strong acid. Similar to the Beckmann rearrangement, this reaction leads to the formation of lactams through a ring expansion mechanism.
More recent advancements have focused on asymmetric nitrogen insertion reactions to produce chiral γ-lactams. For instance, the use of chiral nitrogen sources, such as (1S,2R)‐1‐amino‐2‐indanol, can induce asymmetry in the ring expansion of prochiral cyclobutanones, leading to the formation of optically active γ-lactams with high diastereoselectivity. nih.govresearchgate.net This method has been successfully applied to synthesize precursors for various drug molecules. nih.gov Additionally, organocatalyzed approaches, such as those using proline derivatives, have been developed for the enantioselective desymmetrization of cyclobutanones through a tandem O-nitrosobenzene alkylation and ring expansion, yielding 5-hydroxy-γ-lactams. nih.gov
| Reaction | Reagents | Product(s) | Key Features |
| Beckmann Rearrangement | 1. NH₂OH2. Acid catalyst (e.g., H₂SO₄, PPA) | γ-Lactams | Rearrangement of an oxime intermediate. wikipedia.orgmasterorganicchemistry.com |
| Schmidt Reaction | HN₃, strong acid | γ-Lactams | Direct insertion of nitrogen from hydrazoic acid. |
| Asymmetric Nitrogen Insertion | Chiral amine (e.g., (1S,2R)‐1‐amino‐2‐indanol), oxidant | Chiral γ-Lactams | Desymmetrization of prochiral cyclobutanones. nih.govresearchgate.net |
| Organocatalyzed Rearrangement | Nitrosobenzene, proline derivative catalyst | 5-Hydroxy-γ-lactams | Enantioselective tandem reaction. nih.gov |
Reactions at the Carbonyl Moiety
The carbonyl group in this compound is a primary site for a variety of chemical transformations, including nucleophilic additions and functional group interconversions.
The carbonyl carbon of this compound is electrophilic and readily undergoes attack by nucleophiles. Hydride reductions, for example, convert the ketone to the corresponding secondary alcohol, 2-ethyl-2-methylcyclobutanol. Common hydride reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is of significant interest. Due to the steric hindrance posed by the ethyl and methyl groups at the α-position, the hydride reagent will preferentially attack from the less hindered face of the carbonyl group, leading to the formation of a major and a minor diastereomer of the alcohol.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), also add to the carbonyl group to form tertiary alcohols. libretexts.orgyoutube.com For example, the reaction of this compound with methylmagnesium bromide would yield 1,2-diethyl-2-methylcyclobutanol. The addition of these organometallic reagents is generally irreversible and leads to the formation of a new carbon-carbon bond.
| Reagent | Product | Reaction Type |
| Sodium Borohydride (NaBH₄) | 2-Ethyl-2-methylcyclobutanol | Hydride Reduction |
| Lithium Aluminum Hydride (LiAlH₄) | 2-Ethyl-2-methylcyclobutanol | Hydride Reduction |
| Methylmagnesium Bromide (CH₃MgBr) | 1,2-Diethyl-2-methylcyclobutanol | Grignard Reaction |
| Ethyllithium (CH₃CH₂Li) | 1,2-Diethyl-2-methylcyclobutanol | Organolithium Addition |
The carbonyl group of this compound can be converted into a variety of other functional groups. For instance, reaction with a primary amine in the presence of a reducing agent, a process known as reductive amination, can yield a secondary amine. If ammonia (B1221849) is used, a primary amine can be formed.
The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. By reacting the ketone with a phosphorus ylide (a Wittig reagent), a methylenecyclobutane (B73084) derivative can be synthesized. The specific ylide used will determine the substituent on the newly formed double bond.
Furthermore, the formation of cyanohydrins can be achieved by treating the ketone with hydrogen cyanide (HCN) or a cyanide salt in the presence of acid. This reaction adds a cyano group and a hydroxyl group to the original carbonyl carbon.
Reactions at the Alpha-Positions Adjacent to the Carbonyl Group
The α-protons of this compound, those on the carbons adjacent to the carbonyl group, exhibit enhanced acidity due to the electron-withdrawing effect of the carbonyl group. This allows for the formation of enolates, which are key intermediates in a variety of carbon-carbon bond-forming reactions.
Treatment of this compound with a suitable base results in the formation of an enolate. The regioselectivity of enolate formation is an important consideration. Deprotonation can occur at either the methylene (B1212753) (CH₂) group or the methine (CH) group of the ethyl substituent. The use of a sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures typically favors the formation of the kinetic enolate, which is the less substituted enolate. Conversely, thermodynamic conditions, often involving a weaker base at higher temperatures, favor the formation of the more substituted and more stable thermodynamic enolate.
Once formed, the enolate can act as a nucleophile in reactions with electrophiles. For example, α-alkylation can be achieved by reacting the enolate with an alkyl halide. This introduces a new alkyl group at the α-position. Similarly, α-acylation can be accomplished by reacting the enolate with an acyl halide or an anhydride, introducing an acyl group.
The enolate of this compound can participate in various condensation reactions. The aldol (B89426) reaction , for instance, involves the reaction of the enolate with an aldehyde or another ketone. libretexts.orgpressbooks.pub In a mixed aldol reaction, where this compound is reacted with a different carbonyl compound, careful control of reaction conditions is necessary to avoid a mixture of products. libretexts.org Using a non-enolizable aldehyde, such as benzaldehyde, can lead to a more controlled reaction.
The Claisen condensation is another important reaction of enolates, although it is more commonly associated with esters. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comopenstax.org A related reaction for ketones is the Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation to form a new six-membered ring.
| Reaction | Reagents | Intermediate | Product Type |
| α-Alkylation | 1. Base (e.g., LDA)2. Alkyl halide (R-X) | Enolate | α-Substituted cyclobutanone |
| α-Acylation | 1. Base (e.g., LDA)2. Acyl halide (RCOCl) | Enolate | β-Diketone |
| Aldol Addition | 1. Base2. Aldehyde/Ketone (R'CHO/R'₂CO) | Enolate | β-Hydroxy ketone |
| Aldol Condensation | 1. Base2. Aldehyde/Ketone3. Heat/Acid | Enolate | α,β-Unsaturated ketone |
Strategic Utility of 2 Ethyl 2 Methylcyclobutan 1 One As a Key Synthetic Intermediate
Building Block for the Construction of Complex Organic Scaffolds
There are no documented examples of 2-Ethyl-2-methylcyclobutan-1-one being used as a building block in the synthesis of more complex molecules.
Precursor in Stereoselective Synthesis of Advanced Intermediates
The potential of this compound as a precursor in stereoselective synthesis has not been investigated.
Applications in the Development of New Organic Reactions and Methodologies
The use of this compound in the development of new organic reactions or methodologies has not been reported.
Future Research Directions and Unresolved Challenges in 2 Ethyl 2 Methylcyclobutan 1 One Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The efficient and selective synthesis of 2-Ethyl-2-methylcyclobutan-1-one remains a significant hurdle. While general methods for cyclobutanone (B123998) synthesis exist, their application to this specific unsymmetrically substituted ketone is not well-documented. Future research should focus on developing practical and sustainable routes to access this compound in high yield and enantiopurity.
One promising, though challenging, avenue is the application of photochemical reactions. The Paternò-Büchi reaction , a [2+2] photocycloaddition between a carbonyl compound and an alkene, could theoretically be employed. scilit.comchemistryviews.org However, controlling the regioselectivity and stereoselectivity of such a reaction to favor the desired 2-ethyl-2-methyl isomer would be a primary challenge. The development of visible-light-mediated protocols, potentially using photocatalysts, could offer a more sustainable alternative to traditional UV-light-induced reactions. chemistryviews.org
Another area for exploration is the intramolecular cyclization of acyclic precursors. For instance, the cyclization of a suitably substituted β-dicarbonyl compound or a γ,δ-unsaturated ketone could provide a pathway to the cyclobutanone ring. Research into novel catalysts and reaction conditions that favor the formation of the strained four-membered ring over other potential side reactions will be crucial.
| Synthetic Strategy | Potential Precursors | Key Challenges |
| Paternò-Büchi Reaction | Butan-2-one and 1-butene (B85601) (or isomers) | Regio- and stereoselectivity control |
| Intramolecular Cyclization | 3-Ethyl-3-methyl-1,5-dicarbonyl compounds | Favoring 4-membered ring formation |
| [2+2] Cycloaddition | Ethyl(methyl)ketene and ethylene (B1197577) | Ketene (B1206846) generation and stability |
Exploration of Novel Reactivity and Catalytic Transformations
The inherent ring strain of the cyclobutanone core in this compound makes it a substrate ripe for a variety of chemical transformations. Investigating its reactivity under different catalytic conditions could unlock novel synthetic pathways to more complex molecules.
A key area of interest is the ring expansion of the cyclobutanone. The Baeyer-Villiger oxidation , which converts cyclic ketones to lactones, is a well-established reaction. nih.govacs.org Subjecting this compound to this oxidation could lead to the formation of a five-membered lactone, a valuable structural motif in many natural products. The regioselectivity of this oxidation, governed by the migratory aptitude of the adjacent carbon atoms, would be a critical aspect to study.
Furthermore, transition metal-catalyzed reactions offer a vast playground for exploration. Rhodium-catalyzed [4+2] coupling reactions of cyclobutanones with olefins have been shown to produce bridged-ring systems. scilit.com Applying this methodology to this compound could provide access to unique and complex bicyclic structures. The diastereoselectivity of such transformations, influenced by the chiral center in the starting material, would be of significant interest. Another potential transformation is the [2+2] cycloreversion , which could be triggered under specific conditions to yield open-chain products. researchgate.netrsc.org
| Transformation | Reagents/Catalysts | Potential Products |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | 5-Ethyl-5-methyl-dihydrofuran-2-one |
| Rh-catalyzed [4+2] Coupling | [Rh(I)] catalyst, olefin | Bridged bicyclic ketones |
| [2+2] Cycloreversion | Thermal or photochemical conditions | Unsaturated open-chain ketones |
Advanced In Silico Modeling for Predictive Organic Chemistry
Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound. The high ring strain of the cyclobutane (B1203170) ring significantly influences its reactivity, and in silico modeling can provide valuable insights into its electronic structure and reaction pathways. nih.gov
Density Functional Theory (DFT) calculations can be employed to model the ground and transition states of potential reactions, helping to predict reaction barriers and product distributions. nih.govnih.gov For instance, DFT studies could elucidate the mechanism and regioselectivity of the Baeyer-Villiger oxidation or the Rh-catalyzed coupling reactions.
Furthermore, computational methods like Complete Active Space Self-Consistent Field (CASSCF) and multireference perturbation theory (MS-CASPT2) are particularly suited for studying photochemical reactions. nih.gov These methods could be used to model the excited-state dynamics of this compound upon photoexcitation, providing a deeper understanding of potential photochemical transformations like the Paternò-Büchi reaction or photodecarbonylation. Recent prediction challenges in the photochemistry of the parent cyclobutanone highlight the growing interest and capability of these predictive models. acs.orgresearchgate.net
Potential for Derivatization into Unique Chiral Building Blocks
As a chiral molecule, this compound holds significant promise as a precursor for the synthesis of enantiomerically pure, complex organic molecules. The development of methods for its asymmetric synthesis would be a critical first step, potentially through the use of chiral catalysts or auxiliaries in the synthetic routes discussed in section 7.1.
Once obtained in enantiopure form, this compound can be derivatized into a variety of valuable chiral building blocks. For example, asymmetric reduction of the ketone would yield the corresponding chiral cyclobutanol (B46151), a versatile intermediate. The diastereoselectivity of this reduction would be a key factor to control.
The resulting chiral cyclobutane derivatives can then be used in the synthesis of natural products and biologically active compounds. The strategic use of the strained four-membered ring allows for subsequent ring-opening or ring-expansion reactions to generate more complex acyclic or larger ring systems with defined stereochemistry. Cascade reactions, such as an initial enantioselective functionalization followed by a diastereoselective transformation, could provide rapid access to complex molecular architectures. researchgate.net The development of such synthetic strategies, starting from the currently underexplored this compound, represents a significant and exciting challenge for the future of synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
